2,5-Dimethyl-2,3-dihydro-1H-indole

Description

BenchChem offers high-quality 2,5-Dimethyl-2,3-dihydro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethyl-2,3-dihydro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

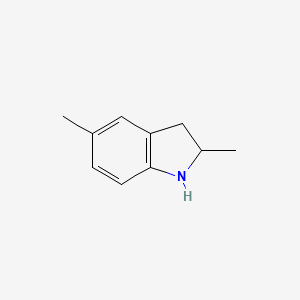

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-5,8,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEUSNIEJOXRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,5-Dimethyl-2,3-dihydro-1H-indole

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical properties of a molecule is foundational to its application. This guide provides an in-depth technical overview of 2,5-Dimethyl-2,3-dihydro-1H-indole (also known as 2,5-dimethylindoline), a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule in public databases, this guide will focus on both the prediction of its core physical properties using computational methods and the detailed experimental protocols for their empirical determination. This dual approach provides a robust framework for researchers to confidently work with this compound.

The structure of 2,5-Dimethyl-2,3-dihydro-1H-indole is characterized by a benzene ring fused to a five-membered nitrogen-containing ring, with methyl groups at the 2 and 5 positions. The "dihydro" designation indicates a saturation of the 2,3-double bond found in the parent indole, which significantly influences its three-dimensional structure and, consequently, its physical properties.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational modeling serves as a powerful tool for estimating the physical properties of organic molecules.[1][2] These predictions are based on the molecule's structure and employ algorithms derived from extensive datasets of known compounds.

Table 1: Predicted Physical Properties of 2,5-Dimethyl-2,3-dihydro-1H-indole

| Property | Predicted Value | Method of Prediction |

| Molecular Formula | C₁₀H₁₃N | - |

| Molecular Weight | 147.22 g/mol | - |

| Boiling Point | ~220-240 °C | Quantitative Structure-Property Relationship (QSPR) models often consider factors like molecular weight, intermolecular forces (van der Waals, dipole-dipole, and potential for hydrogen bonding), and molecular shape.[3][4] |

| Density | ~0.98 - 1.02 g/cm³ | Predictive models for density typically rely on the molecule's volume and mass, often calculated using group contribution methods or more sophisticated equations of state.[5] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, diethyl ether). | The indoline core provides some polarity, but the two methyl groups and the benzene ring contribute to its lipophilic character, suggesting limited aqueous solubility but good solubility in less polar organic solvents. |

Causality Behind Predictions:

-

Boiling Point: The predicted boiling point is relatively high for a molecule of its size due to the presence of the nitrogen atom, which can participate in intermolecular hydrogen bonding. The overall molecular weight and surface area also contribute to stronger van der Waals forces compared to smaller amines.

-

Density: The predicted density is close to that of water, which is typical for many non-halogenated aromatic and heterocyclic compounds of similar molecular weight.

-

Solubility: The principle of "like dissolves like" is the primary determinant here. The largely nonpolar structure dictates its preference for organic solvents.

Experimental Determination of Physical Properties

While predictions are valuable, empirical determination remains the gold standard. The following protocols are designed to be self-validating and provide accurate physical property data for 2,5-Dimethyl-2,3-dihydro-1H-indole.

Workflow for Physical Property Determination

Caption: Workflow for the synthesis, purification, and physical characterization of 2,5-Dimethyl-2,3-dihydro-1H-indole.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For a pure compound, this occurs at a distinct temperature at a given pressure.

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small, pure sample of 2,5-Dimethyl-2,3-dihydro-1H-indole into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Pressure Correction: Note the atmospheric pressure during the experiment. If it deviates significantly from standard pressure (760 mmHg), a pressure correction may be necessary.

Expertise & Trustworthiness: The use of a calibrated thermometer and the observation of a stable boiling temperature are critical for accuracy. Impurities will typically cause the boiling point to be elevated and occur over a range of temperatures.

Density Measurement

Principle: Density is the mass of a substance per unit volume. For a liquid, it can be accurately determined by measuring the mass of a known volume.[6][7][8]

Protocol:

-

Tare a Pycnometer: Accurately weigh a clean, dry pycnometer (a flask with a specific volume).

-

Fill with Sample: Fill the pycnometer with 2,5-Dimethyl-2,3-dihydro-1H-indole, ensuring there are no air bubbles.

-

Equilibrate Temperature: Place the filled pycnometer in a constant temperature water bath until the sample reaches the desired temperature (e.g., 20 °C or 25 °C).

-

Adjust Volume: Carefully remove any excess liquid that has expanded out of the pycnometer's capillary.

-

Weigh the Filled Pycnometer: Dry the outside of the pycnometer and weigh it accurately.

-

Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer and dividing by the known volume of the pycnometer.

Expertise & Trustworthiness: The use of a pycnometer and a constant temperature bath minimizes errors from volume changes with temperature, ensuring a highly accurate and reproducible density measurement.

Predicted and Characteristic Spectral Data

Spectroscopic techniques provide a "fingerprint" of a molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[9] Predicted NMR spectra can be generated using software that calculates the magnetic environment of each nucleus.[10][11][12][13][14]

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~6.5-7.0 ppm (m, 3H): Aromatic protons on the benzene ring. The substitution pattern will lead to a complex multiplet.

-

~3.5-4.0 ppm (m, 1H): The proton at the C2 position, likely a multiplet due to coupling with the C3 protons and the C2-methyl group.

-

~2.5-3.0 ppm (m, 2H): The two protons at the C3 position, which will be diastereotopic and show complex coupling with the C2 proton.

-

~2.2 ppm (s, 3H): The protons of the methyl group at the C5 position on the aromatic ring.

-

~1.2 ppm (d, 3H): The protons of the methyl group at the C2 position, appearing as a doublet due to coupling with the C2 proton.

-

Broad singlet (variable ppm): The N-H proton. Its chemical shift is concentration and solvent-dependent.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~140-150 ppm: Quaternary aromatic carbon attached to the nitrogen.

-

~120-130 ppm: Aromatic carbons.

-

~50-60 ppm: The C2 carbon.

-

~30-40 ppm: The C3 carbon.

-

~20-25 ppm: The C5-methyl carbon.

-

~15-20 ppm: The C2-methyl carbon.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of pure 2,5-Dimethyl-2,3-dihydro-1H-indole in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer.

-

Data Analysis: Process the spectra and assign the peaks based on their chemical shifts, integration, and coupling patterns, comparing them to the predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16]

Predicted IR Spectrum:

-

~3350-3450 cm⁻¹ (medium, sharp): N-H stretch of the secondary amine.[17][18]

-

~2850-3000 cm⁻¹ (medium to strong): C-H stretches of the aliphatic and aromatic groups.

-

~1600 cm⁻¹ and ~1480 cm⁻¹ (medium): C=C stretching vibrations of the aromatic ring.

-

~1250-1335 cm⁻¹ (strong): C-N stretch of the aromatic amine.[17]

-

~700-900 cm⁻¹ (strong): C-H out-of-plane bending of the substituted benzene ring.

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: A small amount of the neat liquid can be placed between two salt plates (NaCl or KBr) to form a thin film.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups of 2,5-Dimethyl-2,3-dihydro-1H-indole.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.[19][20]

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 147. This peak should be reasonably abundant.

-

Major Fragments:

-

m/z = 132 (M-15): Loss of a methyl group (CH₃), likely from the C2 position, is a very probable fragmentation pathway for indolines.

-

m/z = 117: Further fragmentation of the m/z 132 ion.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI).

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physical properties of 2,5-Dimethyl-2,3-dihydro-1H-indole. By combining computational predictions with detailed, reliable experimental protocols, researchers can confidently characterize this molecule for its potential applications in drug discovery and other scientific fields. The principles and methodologies outlined herein are fundamental to the robust scientific investigation of novel chemical entities.

References

-

Hilal, S. H., et al. (2003). Calculating physical properties of organic compounds for environmental modeling from molecular structure. PubMed, 11(3), 283-93. [Link]

-

Wishart, D. S., et al. (2022). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Analytical Chemistry, 94(1), 574–583. [Link]

-

Protheragen. IR Spectrum Prediction. [Link]

-

Li, S., et al. (2023). Infrared Spectra Prediction for Functional Group Region Utilizing a Machine Learning Approach with Structural Neighboring Mechanism. Analytical Chemistry, 95(45), 16499–16507. [Link]

-

Gori, M., et al. (2001). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Journal of Chemical Information and Computer Sciences, 41(5), 1461–1469. [Link]

-

Chen, Z., et al. (2023). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. arXiv. [Link]

-

Ghasemi, J., et al. (2024). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv. [Link]

-

Schmidt, J., et al. (2002). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 13(1), 61-68. [Link]

-

Hilal, S. H., et al. (2003). Calculating physical properties of organic compounds for environmental modeling from molecular structure. ResearchGate. [Link]

-

Van der Merwe, J., et al. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemPhysChem, 12(6), 1088-99. [Link]

-

Tavassoli, A. (2023). How to predict IR Spectra?. ResearchGate. [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023). What software shall I use for DFT on an organic molecule?. [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

-

Young, A., et al. (2023). Mass Spectra Prediction with Structural Motif-based Graph Neural Networks. arXiv. [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

-

Katritzky, A. R., et al. (2000). Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship. Journal of Chemical Information and Modeling, 40(1), 1-11. [Link]

-

Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum. YouTube. [Link]

-

Chemicate. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. YouTube. [Link]

-

ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino-ProQuest. Retrieved from [Link]

-

ResearchGate. (n.d.). An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines | Request PDF. Retrieved from [Link]

-

Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-384. [Link]

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Goharshadi, E. K., et al. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. RocketProps. [Link]

-

Jennings, A. L., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry, 29(7), 2065–2068. [Link]

-

Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. [Link]

-

YouTube. (2023, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

MDPI. (2022, March 25). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. [Link]

-

Chemissian. (n.d.). Chemissian: software to analyze spectra, build density maps and molecular orbitals. Retrieved from [Link]

-

ResearchGate. (n.d.). Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds?. Retrieved from [Link]

-

SpectraBase. (n.d.). Indoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

-

Proceedings.Science. (2024, January 6). PREDICTION OF BOILING POINTS OF ORGANIC COMPOUNDS USING MACHINE LEARNING ALGORITHMS. [Link]

-

Organic Chemistry LABORATORY. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Density of Liquid – Organic Compounds. Retrieved from [Link]

-

YouTube. (2020, December 27). How to Calculate Molecular Density using GROMACS. [Link]

-

Chemistry LibreTexts. (n.d.). Amine infrared spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Is there any simulation software works for both organic molecules and crystal structures?. Retrieved from [Link]

Sources

- 1. Calculating physical properties of organic compounds for environmental modeling from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. math.unipd.it [math.unipd.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medium.com [medium.com]

- 5. rocketprops.readthedocs.io [rocketprops.readthedocs.io]

- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 7. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 8. homesciencetools.com [homesciencetools.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Simulate and predict NMR spectra [nmrdb.org]

- 11. Visualizer loader [nmrdb.org]

- 12. app.nmrium.com [app.nmrium.com]

- 13. youtube.com [youtube.com]

- 14. Visualizer loader [nmrdb.org]

- 15. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 16. pubs.acs.org [pubs.acs.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 19. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 20. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to 2,5-Dimethyl-2,3-dihydro-1H-indole: Structure, Bonding, and Synthetic Considerations

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2,5-Dimethyl-2,3-dihydro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document delves into the core aspects of its chemical architecture, including its nuanced structure and bonding characteristics. Furthermore, it outlines plausible synthetic pathways for its preparation, supported by established chemical principles. A detailed predictive analysis of its spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is presented to facilitate its characterization in a laboratory setting. This guide is intended to serve as a valuable resource for professionals engaged in the design and development of novel therapeutics and complex molecular entities.

Introduction: The Significance of the Indoline Scaffold

The indoline (2,3-dihydro-1H-indole) framework is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. Its saturated heterocyclic ring, fused to a benzene ring, imparts a unique three-dimensional geometry that is amenable to diverse functionalization. This allows for the fine-tuning of physicochemical properties and biological activities. The introduction of substituents, such as the methyl groups in 2,5-Dimethyl-2,3-dihydro-1H-indole, further modulates its steric and electronic profile, offering a versatile platform for the development of novel chemical entities.

Molecular Structure and Bonding

The chemical structure of 2,5-Dimethyl-2,3-dihydro-1H-indole consists of a bicyclic system where a benzene ring is fused to a pyrrolidine ring. The key structural features are:

-

Aromatic Benzene Ring: The six-membered ring is fully aromatic, with delocalized π-electrons, conferring planarity and stability. The methyl group at the C5 position is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

-

Saturated Pyrrolidine Ring: The five-membered nitrogen-containing ring is saturated, meaning all carbon atoms are sp³ hybridized. This results in a non-planar, puckered conformation. The methyl group at the C2 position introduces a chiral center, meaning this compound can exist as a pair of enantiomers.

-

Stereochemistry: The presence of a stereocenter at the C2 position means that 2,5-Dimethyl-2,3-dihydro-1H-indole is a chiral molecule and will exist as a racemic mixture unless a stereoselective synthesis is employed.

The bonding within the molecule can be summarized as follows:

| Atom | Hybridization | Bond Angles (approx.) |

| C2 | sp³ | 109.5° |

| C3 | sp³ | 109.5° |

| N1 | sp³ | <109.5° (due to lone pair) |

| Aromatic Carbons | sp² | 120° |

The nitrogen atom's lone pair of electrons is localized and contributes to the basicity of the molecule. The overall geometry is a fusion of a planar aromatic ring and a flexible, non-planar five-membered ring.

Caption: Figure 1: 2D representation of 2,5-Dimethyl-2,3-dihydro-1H-indole.

Synthesis of 2,5-Dimethyl-2,3-dihydro-1H-indole

Proposed Synthetic Pathway: Reduction of 2,5-Dimethyl-1H-indole

Caption: Figure 2: General reaction scheme for the synthesis.

Experimental Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of the pyrrole ring of indoles.

Methodology:

-

Catalyst Preparation: In a suitable hydrogenation vessel, add 2,5-Dimethyl-1H-indole and a suitable solvent (e.g., ethanol, acetic acid).

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 5% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂).

-

Hydrogenation: The vessel is then placed under a hydrogen atmosphere (typically 1-5 atm) and stirred vigorously at room temperature or with gentle heating.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Experimental Protocol 2: Chemical Reduction with Sodium Cyanoborohydride

Sodium cyanoborohydride is a milder reducing agent that can selectively reduce the C2=C3 double bond of an indole in an acidic medium.

Methodology:

-

Dissolution: Dissolve 2,5-Dimethyl-1H-indole in a suitable solvent, such as acetic acid or a mixture of methanol and hydrochloric acid.

-

Reductant Addition: Cool the solution in an ice bath and add sodium cyanoborohydride portion-wise.

-

Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.

-

Quenching and Work-up: The reaction is carefully quenched by the addition of water and then basified with a suitable base (e.g., sodium hydroxide solution). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to give the crude product, which can be further purified as described above.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | ~6.9 - 7.1 | d | ~7-8 |

| H-6 | ~6.6 - 6.8 | dd | ~7-8, ~1-2 |

| H-4 | ~6.5 - 6.7 | s | - |

| H-2 | ~3.8 - 4.2 | m | - |

| H-3a | ~3.2 - 3.4 | dd | ~15-16, ~8-9 |

| H-3b | ~2.7 - 2.9 | dd | ~15-16, ~4-5 |

| NH | ~3.5 - 4.5 | br s | - |

| 5-CH₃ | ~2.2 - 2.4 | s | - |

| 2-CH₃ | ~1.2 - 1.4 | d | ~6-7 |

Rationale for Predictions:

-

The aromatic protons (H-4, H-6, H-7) will be shifted upfield compared to the aromatic indole precursor due to the loss of aromaticity in the pyrrole ring.

-

The protons on the C2 and C3 of the pyrrolidine ring will appear in the aliphatic region. The C3 protons will be diastereotopic and appear as a pair of doublets of doublets.

-

The methyl group at C2 will be a doublet due to coupling with the H-2 proton.

-

The N-H proton signal will be a broad singlet and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7a | ~150 - 152 |

| C-3a | ~130 - 132 |

| C-5 | ~128 - 130 |

| C-6 | ~124 - 126 |

| C-4 | ~118 - 120 |

| C-7 | ~108 - 110 |

| C-2 | ~55 - 60 |

| C-3 | ~35 - 40 |

| 5-CH₃ | ~20 - 22 |

| 2-CH₃ | ~18 - 20 |

Rationale for Predictions:

-

The aromatic carbons will have chemical shifts in the typical aromatic region.

-

The sp³ hybridized carbons of the pyrrolidine ring (C-2 and C-3) will be significantly upfield.

-

The two methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1620, 1450 - 1500 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 147, corresponding to the molecular weight of C₁₀H₁₃N.

-

Fragmentation: Common fragmentation pathways would involve the loss of the methyl group at C2 (M-15) and cleavage of the pyrrolidine ring.

Reactivity and Potential Applications

2,5-Dimethyl-2,3-dihydro-1H-indole is expected to exhibit reactivity characteristic of a secondary aniline and a substituted benzene ring.

-

N-Alkylation/Acylation: The nitrogen atom is nucleophilic and can be readily alkylated or acylated to introduce various substituents.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The position of substitution will be directed by the activating effect of the amino group and the methyl group, and the steric hindrance they impose.

-

Oxidation: The indoline ring is susceptible to oxidation, which can lead to the re-aromatization to the corresponding indole.[2] This is an important consideration for its storage and handling.

The potential applications of 2,5-Dimethyl-2,3-dihydro-1H-indole in drug development are vast. The indoline scaffold is a key component of many pharmaceuticals. By modifying the substitution pattern, as in this molecule, medicinal chemists can explore new chemical space and potentially develop compounds with improved efficacy, selectivity, and pharmacokinetic properties.

Conclusion

2,5-Dimethyl-2,3-dihydro-1H-indole is a valuable building block in organic synthesis and medicinal chemistry. While specific experimental data for this compound is sparse in the literature, its synthesis can be reliably achieved through the reduction of its indole precursor. The predictive spectroscopic analysis provided in this guide offers a solid foundation for its characterization. The unique structural and electronic properties of this molecule make it an attractive scaffold for the development of novel compounds with potential therapeutic applications.

References

-

Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules. 2022, 27(21), 7462. [Link]

-

Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry. 2023, 88(7), 4357–4367. [Link]

-

Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application. RSC Advances. 2021, 11(26), 15735-15741. [Link]

-

Sodium cyanoborohydride. Organic Chemistry Portal. [Link]

-

Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry. 2023, 88 (7), 4357-4367. [Link]

Sources

A Spectroscopic Guide to 2,5-Dimethyl-2,3-dihydro-1H-indole: An In-Depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic characteristics of 2,5-Dimethyl-2,3-dihydro-1H-indole, also known as 2,5-dimethylindoline. Due to the limited availability of direct experimental spectra for this specific substituted indoline, this document presents a comprehensive set of predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are grounded in the established spectroscopic principles of the 2,3-dihydro-1H-indole (indoline) core structure and the known effects of methyl group substitution, providing a reliable reference for the identification and characterization of this compound.

Introduction to 2,5-Dimethyl-2,3-dihydro-1H-indole

2,5-Dimethyl-2,3-dihydro-1H-indole is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring. The "dihydro" designation indicates the saturation of the 2 and 3 positions of the pyrrole ring, distinguishing it from its aromatic counterpart, 2,5-dimethyl-1H-indole. The indoline scaffold is a significant structural motif in a variety of biologically active molecules and natural products. The addition of methyl groups at the 2 and 5 positions introduces specific electronic and steric properties that can influence the molecule's chemical reactivity and biological interactions. Accurate spectroscopic characterization is therefore crucial for its unambiguous identification in synthesis, quality control, and various research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. For 2,5-Dimethyl-2,3-dihydro-1H-indole, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized approach to acquiring high-quality NMR spectra is essential for accurate structural interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 2,5-Dimethyl-2,3-dihydro-1H-indole in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16) to ensure a good signal-to-noise ratio, the relaxation delay, and the spectral width.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2,5-Dimethyl-2,3-dihydro-1H-indole in CDCl₃ is detailed below. The chemical shifts are estimated based on the known spectrum of indoline and the additive effects of the methyl substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H on C2-CH₃ | ~1.2-1.3 | Doublet | ~6-7 |

| H on C5-CH₃ | ~2.2-2.3 | Singlet | - |

| H on C2 | ~3.5-3.7 | Multiplet | - |

| H on C3 (diastereotopic) | ~2.8-3.0 and ~3.1-3.3 | Doublet of doublets (each) | - |

| N-H | ~3.5-4.5 (broad) | Singlet (broad) | - |

| H on C4 | ~6.9-7.0 | Singlet (or narrow doublet) | - |

| H on C6 | ~6.6-6.7 | Doublet | ~8 |

| H on C7 | ~6.5-6.6 | Doublet | ~8 |

Interpretation of the ¹H NMR Spectrum:

-

Aliphatic Region: The methyl group at the chiral C2 position is expected to appear as a doublet due to coupling with the adjacent C2 proton. The C2 proton itself will be a multiplet due to coupling with the C2-methyl protons and the diastereotopic protons at C3. The two protons on C3 are diastereotopic due to the adjacent chiral center at C2 and will appear as distinct signals, likely as doublets of doublets.

-

Aromatic Region: The methyl group on the aromatic ring at C5 will be a singlet. The aromatic protons will show a pattern characteristic of a 1,2,4-trisubstituted benzene ring. The proton at C4 will likely be a singlet or a narrow doublet due to a small meta-coupling. The protons at C6 and C7 will appear as doublets due to ortho-coupling.

-

N-H Proton: The N-H proton will be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides a carbon fingerprint of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2-C H₃ | ~20-25 |

| C5-C H₃ | ~20-22 |

| C3 | ~35-40 |

| C2 | ~55-60 |

| C7 | ~110-115 |

| C6 | ~120-125 |

| C4 | ~125-130 |

| C5 | ~128-132 |

| C3a | ~135-140 |

| C7a | ~150-155 |

Interpretation of the ¹³C NMR Spectrum:

-

Aliphatic Carbons: The two methyl carbons will appear in the upfield region. The C3 methylene carbon and the C2 methine carbon will be found further downfield in the aliphatic region.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the nitrogen (C7a) and the other bridgehead carbon (C3a) will be the most downfield of the aromatic signals. The carbon bearing the methyl group (C5) will also be shifted downfield. The remaining aromatic carbons will appear in the typical aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or in a suitable solvent. For a KBr pellet, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.

-

Background Spectrum: An initial background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) is recorded.

-

Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded.

-

Data Analysis: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Predicted IR Spectral Data

The key IR absorption bands for 2,5-Dimethyl-2,3-dihydro-1H-indole are predicted as follows:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350-3450 | N-H stretch | Secondary amine |

| ~3000-3100 | C-H stretch | Aromatic |

| ~2850-2960 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1600-1620 | C=C stretch | Aromatic ring |

| ~1450-1500 | C=C stretch | Aromatic ring |

| ~800-850 | C-H bend (out-of-plane) | 1,2,4-trisubstituted benzene |

Interpretation of the IR Spectrum:

-

The presence of a secondary amine is indicated by a characteristic N-H stretching band in the region of 3350-3450 cm⁻¹.

-

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and dihydro-pyrrole ring protons will appear just below 3000 cm⁻¹.

-

The aromatic C=C stretching vibrations will give rise to absorptions in the 1450-1620 cm⁻¹ region.

-

The out-of-plane C-H bending vibrations in the fingerprint region can help confirm the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI). EI is a common technique that often leads to extensive fragmentation, which can be useful for structural analysis.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio.

Predicted Mass Spectrum Data

The molecular formula of 2,5-Dimethyl-2,3-dihydro-1H-indole is C₁₀H₁₃N, which corresponds to a molecular weight of 147.22 g/mol .

| m/z | Proposed Fragment | Comments |

| 147 | [M]⁺ | Molecular ion peak. |

| 132 | [M - CH₃]⁺ | Loss of a methyl group, likely from the C2 position. This is expected to be a major fragment. |

| 117 | [M - C₂H₅]⁺ or [M - N=CH₂]⁺ | Possible fragmentation pathways. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds with a benzyl moiety. |

Interpretation of the Mass Spectrum:

-

Molecular Ion: The molecular ion peak at m/z 147 should be observable, especially with a soft ionization technique like ESI. In EI-MS, its intensity may be reduced due to fragmentation.

-

Major Fragmentation: The most likely initial fragmentation is the loss of the methyl group from the C2 position, leading to a stable benzylic-type carbocation, which would result in a prominent peak at m/z 132. Further fragmentation of the ring system would lead to other characteristic ions. The fragmentation pattern of indoles and related compounds is well-documented and can provide valuable structural information.[1]

Conclusion

This technical guide provides a robust, predicted spectroscopic profile for 2,5-Dimethyl-2,3-dihydro-1H-indole based on established principles and data from the parent indoline structure. The detailed predictions for ¹H NMR, ¹³C NMR, IR, and MS, along with standardized experimental protocols, offer a valuable resource for scientists and researchers in the positive identification and characterization of this compound. While this predicted data serves as a strong guideline, it is always recommended to confirm these findings with experimentally acquired data for the specific compound of interest whenever possible.

References

-

SpectraBase. Indoline - Optional[13C NMR] - Chemical Shifts. [Link]

-

El Kihel, A. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

Sources

Novel Synthesis Routes for 2,5-Dimethyl-2,3-dihydro-1H-indole: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Indoline Scaffold

The indoline (2,3-dihydro-1H-indole) nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its rigid, three-dimensional structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The specific derivative, 2,5-Dimethyl-2,3-dihydro-1H-indole, serves as a crucial building block for advanced pharmaceutical intermediates and specialized organic materials. This guide provides an in-depth exploration of the primary synthetic strategies to access this valuable molecule, moving from classical, time-tested methods to modern, efficient catalytic approaches. We will dissect not only the procedural steps but also the underlying chemical logic, empowering researchers to make informed decisions in their synthetic campaigns.

Chapter 1: The Classical Two-Step Approach via a Fischer Indole Intermediate

The most established and widely understood route to 2,5-dimethylindoline involves a two-stage process: the initial construction of the corresponding indole, 2,5-dimethylindole, via the Fischer indole synthesis, followed by a subsequent reduction of the indole double bond.

Part A: The Fischer Indole Synthesis of 2,5-Dimethylindole

Discovered by Emil Fischer in 1883, this reaction remains a cornerstone of heterocyclic chemistry for its robustness and versatility.[3][4] The synthesis constructs the indole ring by heating an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde, under acidic conditions.[2][4]

Causality of Experimental Design:

The selection of starting materials is straightforward: to achieve the 2,5-dimethyl substitution pattern, one must start with p-tolylhydrazine (to provide the 5-methyl group on the benzene ring) and acetone (to provide the 2-methyl group and the C2-C3 fragment of the indole ring).

The acid catalyst is critical. The mechanism involves a key[5][5]-sigmatropic rearrangement of a protonated enamine intermediate.[3][4][6] Both Brønsted acids (e.g., H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can effectively catalyze this transformation.[4] Lewis acids like zinc chloride are particularly effective as they can coordinate with the nitrogen atoms, facilitating both the initial hydrazone formation and the subsequent cyclization at elevated temperatures.

Caption: Figure 1: Mechanism of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethylindole

This protocol is a representative procedure adapted from established methods for Fischer indole synthesis.[5][7][8]

-

Materials:

-

p-Tolylhydrazine hydrochloride

-

Acetone

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Sodium Acetate

-

Ethanol

-

Hydrochloric Acid (HCl)

-

Hot water

-

-

Step-by-Step Procedure:

-

Hydrazone Formation: In a suitable reaction vessel, dissolve p-tolylhydrazine hydrochloride and an equimolar amount of sodium acetate in aqueous ethanol. Add a slight excess (1.1 equivalents) of acetone to the solution. Stir the mixture at room temperature for 1-2 hours to form the p-tolylhydrazone of acetone. The product may precipitate and can be collected by filtration, or the crude mixture can be carried forward.

-

Indolization (Cyclization): To the crude hydrazone, add a significant excess of anhydrous zinc chloride (approx. 4-5 equivalents). Heat the mixture, with stirring, in an oil bath to 170-180°C. The reaction is typically rapid (15-30 minutes), often indicated by a darkening of the mixture and the evolution of vapors.

-

Work-up and Purification: Allow the reaction mass to cool until it is just warm. Carefully add hot water to the fused mass and acidify with a small amount of hydrochloric acid to dissolve the zinc salts. The crude 2,5-dimethylindole will often separate as an oil or solid. Perform steam distillation on the acidified mixture. The product will distill over and can be collected. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water or by distillation under reduced pressure.

-

Part B: Reduction of 2,5-Dimethylindole to 2,5-Dimethylindoline

With the indole synthesized, the next step is the reduction of the C2-C3 double bond to yield the desired dihydroindole (indoline). This can be accomplished through several methods, primarily catalytic hydrogenation or chemical reduction.

1. Catalytic Hydrogenation

This is a clean and efficient method that involves reacting the indole with hydrogen gas in the presence of a metal catalyst.

Causality of Experimental Design:

-

Catalyst Choice: Noble metal catalysts like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) are highly effective.[9] Ruthenium on alumina (Ru/Al₂O₃) has been shown to be particularly effective for the complete hydrogenation of substituted indoles.[10][11] The catalyst provides a surface for the dissociative chemisorption of hydrogen and the adsorption of the indole, facilitating the hydrogen transfer.

-

Reaction Conditions: Hydrogen pressure and temperature are key parameters. Higher pressures (e.g., 5-7 MPa) and elevated temperatures (e.g., 150-190°C) increase the reaction rate and ensure complete conversion to the indoline.[11] The choice of solvent should be one that is inert under the reaction conditions and can solubilize the starting indole, such as ethanol, methanol, or ethyl acetate.

Experimental Protocol: Catalytic Hydrogenation of 2,5-Dimethylindole [11]

-

Materials:

-

2,5-Dimethylindole

-

5 wt% Ru/Al₂O₃ catalyst

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

-

Step-by-Step Procedure:

-

In a high-pressure autoclave, charge the 2,5-dimethylindole, ethanol, and the Ru/Al₂O₃ catalyst (typically 5-10% by weight relative to the indole).

-

Seal the autoclave, purge it several times with nitrogen, and then with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 7 MPa).

-

Heat the mixture to the target temperature (e.g., 190°C) with vigorous stirring.

-

Monitor the reaction progress by observing the drop in hydrogen pressure. Maintain the pressure by adding more hydrogen as needed. The reaction is typically complete within 4-6 hours.

-

After completion, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 2,5-dimethylindoline, which can be purified by vacuum distillation.

-

2. Chemical Reduction

An alternative to high-pressure hydrogenation is chemical reduction, which can be more accessible in standard laboratory settings.

Causality of Experimental Design:

A classic and effective method for reducing indoles to indolines is the use of zinc dust in a strong acid like phosphoric acid.[12] The mechanism involves the protonation of the indole at the C3 position to form a stable indoleninium cation. This cation is then reduced by the metal (zinc) via single-electron transfers. This method is often robust and avoids the need for specialized high-pressure equipment, though it generates stoichiometric amounts of metal waste.

Experimental Protocol: Chemical Reduction with Zinc and Phosphoric Acid [12]

-

Materials:

-

2,5-Dimethylindole

-

Zinc dust

-

85% Phosphoric acid (H₃PO₄)

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether or Dichloromethane

-

-

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 85% phosphoric acid and heat it to approximately 100°C.

-

In portions, simultaneously add the 2,5-dimethylindole and an excess of zinc dust (approx. 3-4 equivalents) to the hot acid with vigorous stirring.

-

After the addition is complete, maintain the temperature and continue stirring for 2-3 hours.

-

Cool the reaction mixture and carefully dilute it with water.

-

Make the solution strongly basic by slowly adding a concentrated solution of sodium hydroxide. Ensure the mixture is cool during this process.

-

Extract the aqueous mixture several times with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 2,5-dimethylindoline.

-

Purify the product by vacuum distillation.

-

Comparative Summary of Reduction Methods

| Feature | Catalytic Hydrogenation | Chemical Reduction (Zn/H₃PO₄) |

| Reagents | H₂, Metal Catalyst (e.g., Ru/Al₂O₃) | Zinc dust, Phosphoric acid |

| Equipment | High-pressure autoclave required | Standard laboratory glassware |

| Waste | Minimal (recyclable catalyst) | Stoichiometric zinc salts |

| Conditions | High pressure, high temperature | Moderate temperature, atmospheric pressure |

| Selectivity | Generally very high | High, but potential for side reactions |

| Scalability | Excellent for industrial scale | More suited for lab/pilot scale |

Chapter 2: Modern Direct Synthesis Strategies

While the classical two-step route is reliable, modern organic synthesis strives for greater efficiency through atom economy and step reduction. Direct methods that construct the indoline ring in a single, often catalytic, step are therefore highly valuable.

Palladium-Catalyzed Intramolecular C-H Amination

A powerful modern strategy involves the intramolecular cyclization of a β-arylethylamine derivative via palladium-catalyzed C-H bond activation and amination.[13] This approach forms the N-C bond directly on an unactivated C(sp²)-H bond of the aromatic ring.

Conceptual Workflow:

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Indoline synthesis [organic-chemistry.org]

An In-depth Technical Guide to 2,5-Dimethyl-2,3-dihydro-1H-indole (2,5-Dimethylindoline)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2,5-Dimethyl-2,3-dihydro-1H-indole, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a substituted indoline, this molecule belongs to a class of compounds recognized for their prevalence in bioactive natural products and their potential as scaffolds in drug discovery. This document delves into the essential chemical information, a robust synthesis protocol, potential research applications, and critical safety guidelines for 2,5-Dimethyl-2,3-dihydro-1H-indole.

Chemical Identity and Synonyms

The unambiguous identification of a chemical entity is paramount for research and development. 2,5-Dimethyl-2,3-dihydro-1H-indole is registered under the following identifiers:

| Identifier | Value |

| CAS Number | 90874-56-9 |

| Molecular Formula | C₁₀H₁₃N |

| IUPAC Name | 2,5-Dimethyl-2,3-dihydro-1H-indole |

| Common Synonyms | 2,5-Dimethylindoline |

It is crucial to distinguish this compound from its aromatic counterpart, 2,5-dimethyl-1H-indole (CAS Number: 1196-79-8), as their chemical properties and reactivity differ significantly.

Physicochemical Properties

Detailed experimental data for 2,5-Dimethyl-2,3-dihydro-1H-indole is not extensively reported in publicly available literature. However, based on the Safety Data Sheet from chemical suppliers and general principles of organic chemistry, the following properties can be outlined:

| Property | Value |

| Appearance | Neat (likely a liquid or low-melting solid) |

| Molecular Weight | 147.22 g/mol |

| Solubility | Expected to be soluble in common organic solvents. |

Note: The physical state at standard temperature and pressure is not definitively specified in available resources.

Synthesis Protocol: A Pathway to 2,5-Dimethylindoline

The most direct and widely applicable method for the synthesis of indolines is the reduction of the corresponding indole. In this case, 2,5-dimethylindoline can be efficiently prepared via the catalytic hydrogenation of 2,5-dimethylindole. This transformation targets the C2=C3 double bond of the indole ring, reducing it to a single bond.

Underlying Principle: Catalytic Hydrogenation

Catalytic hydrogenation is a cornerstone of organic synthesis, enabling the addition of hydrogen across double and triple bonds in the presence of a metal catalyst. For the conversion of indoles to indolines, common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adam's catalyst), and Raney nickel. The choice of catalyst, solvent, temperature, and hydrogen pressure can influence the reaction rate and selectivity.

An alternative to catalytic hydrogenation is chemical reduction. A notable method for the reduction of indoles to indolines that avoids polymerization, a common side effect with other strong acids, involves the use of zinc dust in phosphoric acid. This method has been shown to be effective for various substituted indoles.

Experimental Workflow: Catalytic Hydrogenation

The following diagram outlines the logical workflow for the synthesis of 2,5-dimethylindoline from 2,5-dimethylindole.

A Technical Guide to the In Silico Prediction of 2,5-Dimethyl-2,3-dihydro-1H-indole Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of critical physicochemical, pharmacokinetic, and toxicological properties of 2,5-Dimethyl-2,3-dihydro-1H-indole. The indoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous bioactive compounds.[1][2][3] Early-stage computational assessment of novel derivatives like this one is paramount for streamlining the drug discovery process, reducing costs, and minimizing late-stage attrition.[4][5][6] This document serves as a methodological guide, detailing a validated workflow using freely accessible, high-quality web-based platforms—SwissADME, pkCSM, and ProTox-II—to generate a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. By explaining the causality behind the selection of these tools and the interpretation of their predictive models, this guide empowers researchers to perform robust preliminary assessments of novel chemical entities.

Introduction: The Strategic Value of Early-Stage In Silico Assessment

The indole nucleus and its derivatives are cornerstones of medicinal chemistry, forming the core of drugs targeting a wide array of diseases, including cancer, infections, and neurodegenerative disorders.[7][8] The specific molecule of interest, 2,5-Dimethyl-2,3-dihydro-1H-indole (a substituted indoline), represents a novel chemical entity with unexplored therapeutic potential.

In modern drug discovery, the integration of computational models at the earliest stages is no longer optional but a strategic imperative.[9] In silico methods provide a rapid, cost-effective alternative to traditional high-throughput screening, allowing for the early identification of candidates with favorable pharmacokinetic and safety profiles.[10] This "fail fast, fail cheap" approach helps prioritize resources for compounds with the highest probability of clinical success.[5] This guide establishes a robust, reproducible workflow for generating a foundational dataset for 2,5-Dimethyl-2,3-dihydro-1H-indole, covering its drug-likeness, ADME properties, and potential toxicities.

Foundational Step: Molecular Input Generation

The accuracy of any in silico prediction is contingent on the correct structural representation of the molecule. The first step is to obtain the canonical Simplified Molecular Input Line Entry System (SMILES) string, which is a universal language for computational chemistry platforms.

For 2,5-Dimethyl-2,3-dihydro-1H-indole, the canonical SMILES string is CC1=CC2=C(C=C1)NCC2C . This structure is derived by identifying the parent scaffold, 2,3-dihydro-1H-indole (also known as indoline), and adding methyl groups at the 2 and 5 positions. This SMILES string will serve as the primary input for all subsequent predictive analyses.

The Predictive Workflow: A Multi-Platform Strategy for Self-Validation

To ensure the trustworthiness and robustness of the predictions, this guide employs a multi-platform approach. By leveraging the distinct algorithms and training datasets of several well-regarded web servers, we can cross-validate predictions and build a more confident profile of the molecule. The chosen platforms—SwissADME, pkCSM, and ProTox-II—are widely used and validated in the scientific community.[11][12][13]

The overall workflow is designed to systematically build a comprehensive profile, from broad physicochemical characteristics to specific toxicological endpoints.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The importance of in-silico studies in drug discovery [journal.hep.com.cn]

- 5. Evaluating the Impact of In Silico Modelling: Drug Development and Clinical Research - PharmaFeatures [pharmafeatures.com]

- 6. frontiersin.org [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. microbenotes.com [microbenotes.com]

- 11. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Scilit [scilit.com]

- 13. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of 2,5-Dimethyl Substituted Indoline Derivatives: A Technical Guide for Drug Discovery Professionals

The indoline scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutics. Its unique three-dimensional architecture provides a versatile platform for designing molecules with a wide array of biological activities. Among the myriad of possible substitution patterns, the 2,5-dimethyl substituted indoline core has emerged as a particularly intriguing motif. This in-depth technical guide provides a comprehensive literature review of 2,5-dimethyl substituted indoline derivatives, offering researchers, scientists, and drug development professionals a critical resource to navigate the synthesis, chemical properties, and burgeoning biological applications of this promising class of compounds.

The Strategic Significance of the 2,5-Dimethylindoline Scaffold

The indoline nucleus, a saturated analog of indole, offers distinct advantages in drug design. The sp3-hybridized carbons in the pyrrolidine ring introduce a three-dimensional geometry that can lead to enhanced binding affinity and selectivity for biological targets compared to its planar indole counterpart. The introduction of methyl groups at the 2 and 5-positions further refines the physicochemical properties of the indoline core. The C2-methyl group can influence the molecule's conformation and metabolic stability, while the C5-methyl group can modulate electronic properties and provide an additional point for interaction with target proteins. This specific substitution pattern has shown promise in yielding compounds with diverse pharmacological profiles, ranging from anticancer to neuroprotective activities.

Synthetic Pathways to 2,5-Dimethylindoline Derivatives

The synthesis of 2,5-dimethyl substituted indoline derivatives primarily relies on a two-step approach: the initial construction of the corresponding 2,5-dimethylindole followed by its reduction to the indoline.

Part 1: Synthesis of the 2,5-Dimethylindole Precursor

The most common and versatile method for the synthesis of substituted indoles, including 2,5-dimethylindole, is the Fischer indole synthesis . This acid-catalyzed reaction involves the condensation of an appropriately substituted phenylhydrazine with a ketone or aldehyde.[1][2]

Conceptual Workflow for Fischer Indole Synthesis:

Sources

Methodological & Application

Fischer Indole Synthesis for 2,5-Dimethyl Substituted Indoles: A Detailed Guide for Researchers

Application Note & Protocol

Abstract

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a highly relevant and versatile method for the preparation of indole derivatives.[1][2][3] This application note provides a comprehensive guide for the synthesis of 2,5-dimethylindole, a valuable building block in pharmaceutical development, and the flavor and fragrance industry.[4][5] We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and address common challenges and troubleshooting strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this classic reaction for the synthesis of specifically substituted indoles.

Introduction: The Significance of the Fischer Indole Synthesis

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[6][7] The Fischer indole synthesis provides a powerful and adaptable method for constructing this bicyclic aromatic heterocycle from readily available starting materials: a substituted phenylhydrazine and a ketone or aldehyde, under acidic conditions.[2][8] The reaction's robustness and tolerance for a variety of functional groups have cemented its importance in both academic research and industrial-scale synthesis.[9] 2,5-Dimethylindole, the target of this protocol, serves as a key intermediate in the synthesis of compounds with potential anti-cancer and anti-inflammatory properties.[4]

The Reaction Mechanism: A Stepwise Perspective

A thorough understanding of the reaction mechanism is paramount for successful execution and optimization. The Fischer indole synthesis proceeds through a series of well-defined, acid-catalyzed steps.[1][2][10]

-

Hydrazone Formation: The reaction commences with the condensation of (2,5-dimethylphenyl)hydrazine with a ketone (in this case, acetone) to form the corresponding phenylhydrazone.[1][10]

-

Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.[1][2][8] This step is crucial as it sets the stage for the key bond-forming event.

-

[2][2]-Sigmatropic Rearrangement: The protonated enamine then undergoes a[2][2]-sigmatropic rearrangement, a pericyclic reaction that breaks the N-N bond and forms a new C-C bond, establishing the core bicyclic framework.[1][2][8][11]

-

Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine, forming a five-membered ring.[11]

-

Ammonia Elimination: Finally, the elimination of a molecule of ammonia under the acidic conditions drives the formation of the stable, aromatic indole ring.[1][2][8]

Caption: Key mechanistic steps of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethylindole

This protocol details a reliable procedure for the synthesis of 2,5-dimethylindole. It is crucial to perform this reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight | Purity | Supplier |

| (2,5-Dimethylphenyl)hydrazine hydrochloride | 56737-78-1 | 172.65 g/mol | ≥98% | e.g., Sigma-Aldrich |

| Acetone | 67-64-1 | 58.08 g/mol | ACS Grade | e.g., Fisher Scientific |

| Zinc Chloride (anhydrous) | 7646-85-7 | 136.30 g/mol | ≥98% | e.g., Sigma-Aldrich |

| Toluene | 108-88-3 | 92.14 g/mol | ACS Grade | e.g., VWR |

| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 g/mol | ~37% | e.g., J.T.Baker |

| Sodium Bicarbonate | 144-55-6 | 84.01 g/mol | Reagent Grade | e.g., EMD Millipore |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | Reagent Grade | e.g., Alfa Aesar |

| Diethyl Ether | 60-29-7 | 74.12 g/mol | ACS Grade | e.g., Honeywell |

Step-by-Step Procedure

Part A: Phenylhydrazone Formation (Optional Isolation)

While the Fischer indole synthesis can be performed as a one-pot reaction, isolation of the intermediate hydrazone can sometimes lead to cleaner reactions and higher yields, especially if the hydrazone is stable.[12] For this specific synthesis, an in-situ formation is generally effective.

Part B: One-Pot Cyclization

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous zinc chloride (10.0 g, 73.4 mmol). Heat the flask gently under a stream of nitrogen to ensure the zinc chloride is dry. Allow the flask to cool to room temperature.

-

Addition of Reactants: To the flask, add toluene (100 mL), followed by (2,5-dimethylphenyl)hydrazine hydrochloride (5.0 g, 29.0 mmol). Begin stirring the suspension.

-

Addition of Ketone: Slowly add acetone (2.5 mL, 34.1 mmol) to the stirred suspension at room temperature.

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle. The reaction is typically complete within 2-4 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully quench the reaction by adding 100 mL of cold water.

-

Neutralization: Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as gas evolution will occur.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of diethyl ether.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 2,5-dimethylindole can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane). The purified product should be a white to pale brown crystalline solid.[4][13]

Expected Yield and Characterization

-

Expected Yield: 60-75%

-

Appearance: White to brown crystalline powder[4]

-

Melting Point: 112-113 °C[13]

-

¹H NMR, ¹³C NMR, and MS: The spectroscopic data should be consistent with the structure of 2,5-dimethylindole.[15]

Troubleshooting and Optimization

While the Fischer indole synthesis is generally robust, certain issues can arise. Understanding these potential pitfalls is key to successful synthesis.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Inactive catalyst (e.g., hydrated ZnCl₂)- Insufficient heating or reaction time- Impure starting materials | - Ensure the use of anhydrous Lewis acid.[12]- Increase reaction temperature or time, monitoring by TLC.[16]- Purify starting materials if necessary. |

| Formation of Side Products | - N-N bond cleavage leading to aniline byproducts[16]- Aldol condensation of the ketone[16][17] | - Use a milder acid catalyst (e.g., p-toluenesulfonic acid or polyphosphoric acid).[1][10]- Maintain the lowest effective reaction temperature.[17] |

| Incomplete Reaction | - Insufficient acid strength or amount- Phenylhydrazone is unstable | - Switch to a stronger acid catalyst.[16]- Consider in-situ formation of the hydrazone.[16] |

Optimization Strategies:

-

Catalyst Screening: While zinc chloride is common, other Lewis acids (e.g., BF₃·OEt₂, FeCl₃) or Brønsted acids (e.g., polyphosphoric acid, p-toluenesulfonic acid) can be screened for improved yields.[1][2][10][18]

-

Solvent Choice: The choice of solvent can influence the reaction outcome. High-boiling aromatic solvents like toluene or xylene are often effective.[9]

-

Microwave Irradiation: The use of microwave heating can significantly accelerate the reaction rate.[19]

Caption: Experimental workflow for the synthesis of 2,5-dimethylindole.

Conclusion

The Fischer indole synthesis remains an indispensable tool for the construction of the indole ring system. The protocol outlined in this application note provides a reliable and well-characterized method for the synthesis of 2,5-dimethylindole. By understanding the reaction mechanism and potential challenges, researchers can effectively utilize this classic transformation to access a wide range of substituted indoles for applications in drug discovery and materials science.

References

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Fischer indole synthesis. Wikipedia. Retrieved from [Link]

-

Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Retrieved from [Link]

-

Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54091. DOI:10.1039/C7RA10716A. Retrieved from [Link]

-

Buchwald, S. L., et al. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. DOI:10.1021/ja980935s. Retrieved from [Link]

-

Mukherjee, S., & Jindal, G. (2021). Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3. ResearchGate. Retrieved from [Link]

-

ACS Publications. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Organic Process Research & Development. Retrieved from [Link]

-

Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. KTU. Retrieved from [Link]

-

ESSLAB. (n.d.). 2,5-Dimethylindole. ESSLAB. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

-

Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]

-

SciSpace. (2003). Fischer indole synthesis in the absence of a solvent. SciSpace. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Retrieved from [Link]

-

YouTube. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2,5-Dimethylindole (97%). Amerigo Scientific. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylphenylhydrazine hydrochloride. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Organic Syntheses. Retrieved from [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Retrieved from [Link]

-

precisionFDA. (n.d.). (2,5-DIMETHYLPHENYL)HYDRAZINE. precisionFDA. Retrieved from [Link]

-

ACS Publications. (2026, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for 3,5-dimethylphenylhydrazine. Google Patents.

-

eScholarship.org. (2018, September 4). Computational Study of p‑Xylene Synthesis from Ethylene and 2,5- Dimethylfuran Catalyzed by H‑BEA. eScholarship.org. Retrieved from [Link]

-

eScholarship.org. (2018). Computational study of p -xylene synthesis from ethylene and 2,5-dimethylfuran catalyzed by H-BEA. eScholarship.org. Retrieved from [Link]

-

Royal Society of Chemistry. (2006). 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). One-step synthesis of 2,5-dihydroxyterephthalic acid by the oxidation of p-xylene over M-MCM-41(M=Fe, Fe/Cu, Cu) catalysts. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). p-Xylene from 2,5-dimethylfuran and acrylic acid using zeolite in continuous flow system. ResearchGate. Retrieved from [Link]

Sources

- 1. testbook.com [testbook.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,5-Dimethylindole for Sale - CAS 1234-56-9 [citychemical.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. mdpi.com [mdpi.com]

- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2,5-Dimethylindole 97 1196-79-8 [sigmaaldrich.com]